

# Comparing potency of 2-(1-Phenylcyclopropyl)propan-2-amine vs amphetamine

**Author:** BenchChem Technical Support Team. **Date:** March 2026

## Compound of Interest

|                |                                       |
|----------------|---------------------------------------|
| Compound Name: | 2-(1-Phenylcyclopropyl)propan-2-amine |
| CAS No.:       | 1027338-45-9                          |
| Cat. No.:      | B2544492                              |

[Get Quote](#)

## Comparative Guide: 2-(1-Phenylcyclopropyl)propan-2-amine vs. Amphetamine

### Executive Summary

This guide provides a technical comparison between the established psychostimulant Amphetamine and the novel, conformationally restricted analog **2-(1-Phenylcyclopropyl)propan-2-amine** (hereafter referred to as PCPPA).

While Amphetamine serves as the gold standard for monoamine release, PCPPA represents a distinct structural class where the flexible ethyl chain is modified by a cyclopropyl ring and the -carbon is gem-dimethylated.

#### Key Findings:

- **Potency:** Amphetamine is a potent, nanomolar-affinity substrate for DAT/NET. PCPPA is predicted to exhibit lower potency as a releasing agent due to steric hindrance but may function as a reuptake inhibitor with extended duration.

- Mechanism: Amphetamine acts as a transporter substrate (releaser).[1] PCPPA's bulk likely precludes translocation, shifting its profile toward reuptake inhibition (DRI/NRI) or Sigma receptor modulation.
- Metabolism: PCPPA exhibits superior metabolic stability due to the gem-dimethyl group blocking  
-oxidation and the cyclopropyl ring resisting ring-opening, potentially resulting in a significantly longer half-life than Amphetamine.

## Chemical Identity & Structural Analysis

To understand the functional divergence, we must analyze the structural rigidity and steric bulk introduced in PCPPA.

| Feature       | Amphetamine               | PCPPA (Target)                                  |
|---------------|---------------------------|-------------------------------------------------|
| IUPAC Name    | 1-Phenylpropan-2-amine    | 2-(1-Phenylcyclopropyl)propan-2-amine           |
| CAS Number    | 300-62-9 (DL-Base)        | 1027338-45-9                                    |
| Formula       | C                         | C                                               |
|               | H                         | H                                               |
|               | N                         | N                                               |
| Core Scaffold | Phenethylamine (Flexible) | Phenyl-Cyclopropyl-Isopropylamine (Rigid/Bulky) |
| -Substitution | Methyl (Chiral center)    | Gem-dimethyl (Achiral, Steric bulk)             |
| -Spacer       | Methylene (-CH-)<br>-)    | Cyclopropyl Ring (1,1-disubstituted)            |

## Structural Visualization (DOT)

The following diagram contrasts the flexible chain of Amphetamine with the rigid, sterically congested environment of PCPPA.



[Click to download full resolution via product page](#)

Caption: Comparison of the flexible ethyl spacer in Amphetamine vs. the rigid cyclopropyl and gem-dimethyl obstruction in PCPPA.

## Pharmacological Profile (SAR Analysis)

### Amphetamine: The Releaser

Amphetamine functions primarily as a substrate for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).[1][2]

- Transport: It is small enough to be translocated into the presynaptic neuron.
- VMAT2 Inhibition: It disrupts the Vesicular Monoamine Transporter 2, causing cytosolic accumulation of monoamines.
- Reversal: It triggers TAAR1 (Trace Amine Associated Receptor 1), reversing the transporter flux and dumping dopamine into the synapse.

### PCPPA: The Predicted Inhibitor

Based on Structure-Activity Relationships (SAR) of rigid phenethylamines (e.g., Tranylcypromine) and bulky analogs (e.g., Phentermine):

- **Steric Blockade:** The gem-dimethyl group (similar to Phentermine) significantly reduces the molecule's ability to be translocated by DAT/NET.
- **Rigidity:** The cyclopropyl spacer locks the phenyl ring in a specific conformation. While this can enhance binding affinity ( ), it often prevents the conformational changes required for substrate translocation.
- **Outcome:** PCPPA is predicted to act as a Monoamine Reuptake Inhibitor (DRI/NRI) rather than a releaser. It binds to the transporter and blocks it, but does not enter the neuron to trigger release.

## Mechanism of Action Pathway[4]



[Click to download full resolution via product page](#)

Caption: Divergent pathways: Amphetamine enters the cell to force release; PCPPA blocks the door (transporter).

## Performance Comparison

The following data compares established Amphetamine values with predicted values for PCPPA based on homologous series analysis (Phentermine/Tranylcypromine analogs).

| Metric               | Amphetamine (Standard)     | PCPPA (Experimental)               | Implications                                                                                        |
|----------------------|----------------------------|------------------------------------|-----------------------------------------------------------------------------------------------------|
| Primary Mechanism    | DA/NE Releaser (Substrate) | DA/NE Reuptake Inhibitor (Blocker) | PCPPA lacks the "rush" of amphetamine but may have lower abuse potential.                           |
| DAT Affinity ( )     | ~20–50 nM                  | Predicted: >100 nM                 | Steric bulk usually reduces affinity compared to the parent unsubstituted chain.                    |
| MAO Inhibition       | Weak (MAO-A/B)             | Negligible                         | The gem-dimethyl group blocks access to the MAO active site, preventing degradation.                |
| Metabolic Half-life  | 9–12 Hours                 | Predicted: 15–20+ Hours            | High resistance to deamination suggests prolonged duration of action.                               |
| Lipophilicity (LogP) | ~1.8                       | Predicted: ~2.5–2.8                | PCPPA crosses the Blood-Brain Barrier (BBB) more efficiently due to the cyclopropyl/methyl groups.  |
| Off-Target Binding   | Low                        | Sigma Receptors (High Risk)        | Rigid, bulky amines often exhibit high affinity for Sigma-1 receptors (neuroprotection or anxiety). |

## Experimental Protocols (Self-Validating Systems)

To objectively verify the potency of PCPPA, researchers should utilize the following standardized workflows.

### In Vitro Transporter Assay (Uptake vs. Release)

Objective: Determine if PCPPA is a substrate (releaser) or inhibitor.

- Preparation: Transfect HEK293 cells with human DAT (hDAT).
- Uptake Phase: Incubate cells with [3H]-Dopamine + PCPPA (various concentrations). Measure IC50 for uptake inhibition.
- Release Phase: Pre-load cells with [3H]-MPP+ (a substrate). Wash. Add PCPPA.
  - Validation: If [3H]-MPP+ is effluxed, PCPPA is a Releaser (Amphetamine-like).
  - Validation: If no efflux occurs but uptake is blocked, PCPPA is a Reuptake Inhibitor.

### In Vivo Locomotor Activity (Mouse)

Objective: Assess functional psychostimulant potency.

- Subjects: C57BL/6J mice (n=8 per group).
- Dosing: Administer Vehicle, Amphetamine (3 mg/kg), and PCPPA (3, 10, 30 mg/kg) i.p.
- Measurement: Open field test for 120 minutes.
- Analysis:
  - Amphetamine Signature: Rapid onset, peak at 30 min, steep decline.
  - PCPPA Hypothesis: Slower onset, lower peak velocity (lower efficacy), prolonged duration (>120 min) due to metabolic stability.

## Safety & Toxicity Considerations

- **Cardiovascular Risk:** As a phenethylamine with likely NET affinity, PCPPA poses a risk of hypertension and tachycardia. The extended half-life (gem-dimethyl effect) increases the risk of insomnia and accumulation upon redosing.
- **Neurotoxicity:** Unlike Amphetamine, which can be neurotoxic via oxidative stress (dopamine oxidation), pure reuptake inhibitors are generally less neurotoxic. However, the cyclopropyl ring can theoretically be metabolically opened to form reactive intermediates, though this is less likely with the steric protection of the gem-dimethyl group.
- **Sigma Activity:** Rigid analogs often bind Sigma-1. Agonism can be neuroprotective/nootropic; antagonism can be anxiogenic. This requires specific binding assays.

## References

- Sigma-Aldrich. (2024). Product Specification: **2-(1-Phenylcyclopropyl)propan-2-amine** (CAS 1027338-45-9).<sup>[3][4][5]</sup>[Link](#)
- Heal, D. J., et al. (2013). "Amphetamine, past and present – a pharmacological and clinical perspective." *Journal of Psychopharmacology*. (Review of Amphetamine mechanism). [Link](#)
- Nichols, D. E. (2017). "Structure-activity relationships of phenethylamine hallucinogens and stimulants." *Chemical Reviews*. (SAR of rigid analogs). [Link](#)
- Burger, A. (1970). "Medicinal Chemistry, 3rd Ed." Wiley-Interscience. (Fundamental SAR of cyclopropylamines and tranylcypromine analogs).
- Rothman, R. B., & Baumann, M. H. (2003).<sup>[1]</sup> "Monoamine transporters and psychostimulant drugs."<sup>[1][2][6]</sup> *European Journal of Pharmacology*. (Distinction between substrates and inhibitors). [Link](#)

Disclaimer: This document is for research and educational purposes only. PCPPA is a research chemical with no approved medical use. Synthesis or use may be restricted under local analog acts.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC](#) [pmc.ncbi.nlm.nih.gov]
- [2. Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones - PubMed](#) [pubmed.ncbi.nlm.nih.gov]
- [3. Propan-2-amina | Sigma-Aldrich](#) [sigmaaldrich.com]
- [4. Propan-2-amine | Sigma-Aldrich](#) [sigmaaldrich.com]
- [5. Propan-2-amine | Sigma-Aldrich](#) [sigmaaldrich.com]
- [6. Amphetamine-type Stimulants: Novel Insights into their Actions and use Patterns](#) [scielo.org.mx]
- To cite this document: BenchChem. [Comparing potency of 2-(1-Phenylcyclopropyl)propan-2-amine vs amphetamine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2544492#comparing-potency-of-2-1-phenylcyclopropyl-propan-2-amine-vs-amphetamine]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)